4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid
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Overview
Description
4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid is an aromatic compound characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzene and 3-hydroxybenzoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).
Procedure: The 2,5-difluorobenzene is subjected to a coupling reaction with 3-hydroxybenzoic acid using a Suzuki-Miyaura cross-coupling reaction. The reaction mixture is heated to a specific temperature, typically around 100°C, under an inert atmosphere.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-(2,5-Difluorophenyl)-3-oxobenzoic acid.
Reduction: Formation of 4-(2,5-Difluorophenyl)-3-hydroxybenzyl alcohol.
Substitution: Formation of derivatives with substituted functional groups on the phenyl ring.
Scientific Research Applications
4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its properties in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl group and carboxylic acid moiety allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of target proteins and influence biological pathways .
Comparison with Similar Compounds
- 4-(2,5-Difluorophenyl)-3-methoxybenzoic acid
- 4-(2,5-Difluorophenyl)-3-aminobenzoic acid
- 4-(2,5-Difluorophenyl)-3-chlorobenzoic acid
Comparison:
- Uniqueness: The presence of the hydroxyl group in 4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid distinguishes it from its analogs, providing unique reactivity and interaction profiles.
- Reactivity: The hydroxyl group enhances its ability to participate in hydrogen bonding and oxidation-reduction reactions compared to methoxy or amino derivatives.
- Applications: While similar compounds may share some applications, the specific functional groups in this compound make it particularly valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(2,5-difluorophenyl)-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-8-2-4-11(15)10(6-8)9-3-1-7(13(17)18)5-12(9)16/h1-6,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHANDNKWILNHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689714 |
Source
|
Record name | 2',5'-Difluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-89-9 |
Source
|
Record name | 2',5'-Difluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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